2-(5-amino-2H-tetrazol-2-yl)-N'-[(E)-(2-chlorophenyl)methylidene]acetohydrazide
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Overview
Description
2-(5-aminotetrazol-2-yl)-N-[(E)-(2-chlorophenyl)methylideneamino]acetamide is a complex organic compound that features a tetrazole ring, an amine group, and a Schiff base linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-aminotetrazol-2-yl)-N-[(E)-(2-chlorophenyl)methylideneamino]acetamide typically involves the following steps:
Amination of 5-aminotetrazole:
Formation of Schiff Base: The next step involves the condensation of the aminotetrazole derivative with 2-chlorobenzaldehyde to form the Schiff base.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-(5-aminotetrazol-2-yl)-N-[(E)-(2-chlorophenyl)methylideneamino]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
2-(5-aminotetrazol-2-yl)-N-[(E)-(2-chlorophenyl)methylideneamino]acetamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: Its ability to form stable complexes with metals makes it useful in the development of new materials with specific electronic or magnetic properties.
Biological Studies: The compound can be used as a probe to study various biochemical pathways and interactions.
Mechanism of Action
The mechanism by which 2-(5-aminotetrazol-2-yl)-N-[(E)-(2-chlorophenyl)methylideneamino]acetamide exerts its effects involves its interaction with specific molecular targets. The Schiff base linkage allows it to form stable complexes with metal ions, which can then interact with biological molecules. This interaction can lead to the inhibition of specific enzymes or the disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
2,5-diaminotetrazole: Another high-nitrogen tetrazole compound with similar structural features.
2-methoxy-6-((quinolin-8-ylimino)methyl)phenol: A Schiff base ligand with similar coordination properties.
Uniqueness
2-(5-aminotetrazol-2-yl)-N-[(E)-(2-chlorophenyl)methylideneamino]acetamide is unique due to its combination of a tetrazole ring and a Schiff base linkage, which imparts distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C10H10ClN7O |
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Molecular Weight |
279.68 g/mol |
IUPAC Name |
2-(5-aminotetrazol-2-yl)-N-[(E)-(2-chlorophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C10H10ClN7O/c11-8-4-2-1-3-7(8)5-13-14-9(19)6-18-16-10(12)15-17-18/h1-5H,6H2,(H2,12,16)(H,14,19)/b13-5+ |
InChI Key |
FWKQGBOBWYPWDS-WLRTZDKTSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)CN2N=C(N=N2)N)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)CN2N=C(N=N2)N)Cl |
solubility |
17.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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